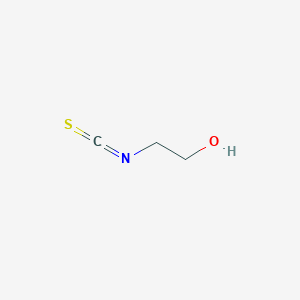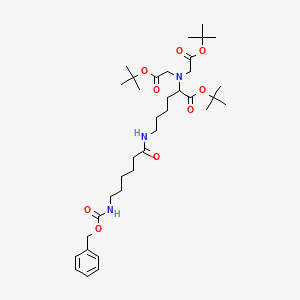
N-BenzyloxycarbonylAminocaproicNitrilotriaceticAcidTri-tert-butylester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of N-BenzyloxycarbonylAminocaproicNitrilotriaceticAcidTri-tert-butylester involves several steps, including the protection and deprotection of functional groups. One common method involves the use of di-tert-butyl dicarbonate (Boc2O) for the protection of amines, amino acids, and peptides . The reaction typically occurs under heterogeneous conditions with Amberlyst-15 as a catalyst in ethanol . The catalyst can be easily separated and reused, making the process efficient and environmentally friendly .
Análisis De Reacciones Químicas
N-BenzyloxycarbonylAminocaproicNitrilotriaceticAcidTri-tert-butylester undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound is known for its stability under acidic and basic conditions, which makes it suitable for a wide range of chemical transformations . Common reagents used in these reactions include oxalyl chloride, which is used for the mild deprotection of the N-Boc group . The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
N-BenzyloxycarbonylAminocaproicNitrilotriaceticAcidTri-tert-butylester has numerous applications in scientific research. It is widely used in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a reference standard for pharmaceutical testing . In biology and medicine, it is used in the synthesis of peptides and other biologically active compounds . The compound’s stability and reactivity make it a valuable tool for various industrial applications, including the production of pharmaceuticals and other fine chemicals .
Mecanismo De Acción
The mechanism of action of N-BenzyloxycarbonylAminocaproicNitrilotriaceticAcidTri-tert-butylester involves the protection and deprotection of functional groups. The compound acts as a protecting group for amines, preventing unwanted reactions during chemical synthesis . The deprotection process typically involves the use of strong acids, such as trifluoroacetic acid (TFA), which cleaves the Boc group and releases the free amine . This mechanism is crucial for the synthesis of complex molecules, including peptides and other biologically active compounds.
Comparación Con Compuestos Similares
N-BenzyloxycarbonylAminocaproicNitrilotriaceticAcidTri-tert-butylester is similar to other protecting groups used in organic synthesis, such as phenylmethoxycarbonyl (Cbz) and tert-butyloxycarbonyl (Boc) . it offers unique advantages, including greater stability under a wide range of conditions and ease of removal . Similar compounds include this compound itself and other derivatives used in pharmaceutical testing .
Propiedades
Fórmula molecular |
C36H59N3O9 |
|---|---|
Peso molecular |
677.9 g/mol |
Nombre IUPAC |
tert-butyl 2-[bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]-6-[6-(phenylmethoxycarbonylamino)hexanoylamino]hexanoate |
InChI |
InChI=1S/C36H59N3O9/c1-34(2,3)46-30(41)24-39(25-31(42)47-35(4,5)6)28(32(43)48-36(7,8)9)20-15-17-22-37-29(40)21-14-11-16-23-38-33(44)45-26-27-18-12-10-13-19-27/h10,12-13,18-19,28H,11,14-17,20-26H2,1-9H3,(H,37,40)(H,38,44) |
Clave InChI |
RFUUSLGZROGYBV-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)CN(CC(=O)OC(C)(C)C)C(CCCCNC(=O)CCCCCNC(=O)OCC1=CC=CC=C1)C(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


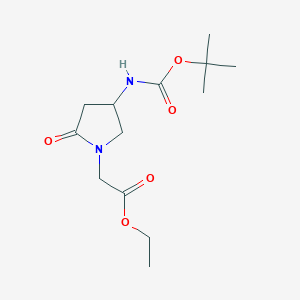
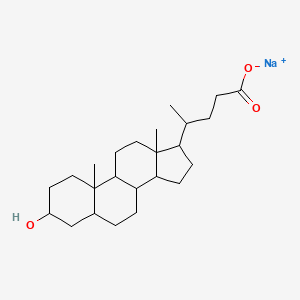
![2-[(1R,3R)-3-[[(2S,3S)-2-Azido-3-methyl-1-oxopentyl]amino]-1-hydroxy-4-methylpentyl]-4-thiazolecarboxylic Acid Methyl Ester](/img/structure/B15125337.png)
![(alphaR)-alpha-[(3S)-3-(tert-Butyloxycarbonylamino)-4-methyl-2-oxopentyl]-4-fluoro-benzenepropanoic Acid](/img/structure/B15125338.png)

![N-(1,3-benzodioxol-5-ylmethyl)-1,2,3,4-tetrahydro-[1]benzothiolo[2,3-c]pyridine-3-carboxamide](/img/structure/B15125347.png)
![[3a-(Hydroxymethyl)-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysen-9-yl] hexadecanoate](/img/structure/B15125351.png)
![2-Amino-2-[3-(2-pyridyl)phenyl]acetic Acid](/img/structure/B15125359.png)
![14-[Tert-butyl(dimethyl)silyl]oxy-8-methoxy-2,15-dimethylpentacyclo[8.7.0.02,7.05,7.011,15]heptadecan-12-ol](/img/structure/B15125365.png)
![Butanoic acid, 2,2-dimethyl-,1,2,3,7,8,8a-hexahydro-3-(hydroxymethyl)-7-methyl-8-[2-(tetrahydro-4-hydroxy-6-oxo-2H-pyran-2-yl)ethyl]-1-naphthalenyl ester,[1S-[1a,3a,7b,8b(2S*,4S*),8ab]]-](/img/structure/B15125372.png)
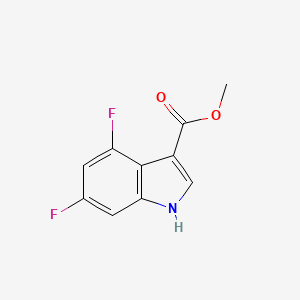
![tert-butyl N-[2-[4-[(3-hydroxycyclohexyl)carbamoylsulfamoyl]phenyl]ethyl]carbamate](/img/structure/B15125398.png)
![1-Naphthalenesulfonic acid, 6-[(2,4-dimethyl-6-sulfophenyl)azo]-5-hydroxy-, disodium salt](/img/structure/B15125415.png)
